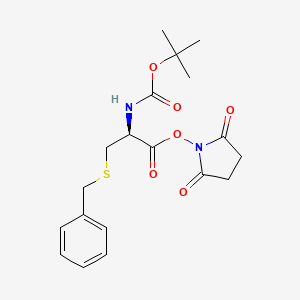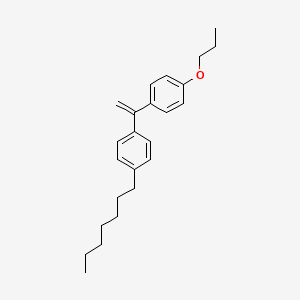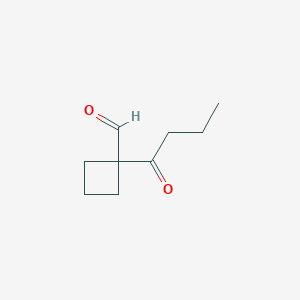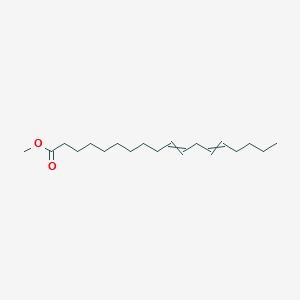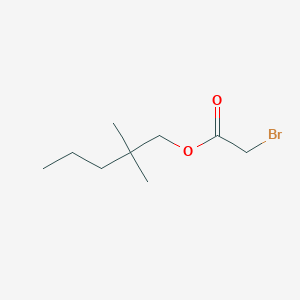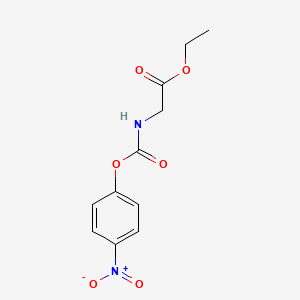
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is an organic compound with the molecular formula C10H12N2O6 It is a derivative of carbamic acid and is characterized by the presence of a nitrophenyl group, an ethoxycarbonyl group, and a methylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Nitrophenol reacts with ethyl chloroformate in the presence of a base (such as triethylamine) to form 4-nitrophenyl ethyl carbonate.
Step 2: The intermediate 4-nitrophenyl ethyl carbonate is then reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol, ethyl carbonate, and methylamine.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst (e.g., palladium on carbon).
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas and a catalyst (e.g., palladium on carbon) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol, ethyl carbonate, and methylamine.
Reduction: 4-aminophenyl (ethoxycarbonyl)methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxycarbonyl and methylcarbamate groups can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Similar structure but lacks the ethoxycarbonyl group.
Ethyl (4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a methyl group.
4-Nitrophenyl methylcarbamate: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is unique due to the presence of both the ethoxycarbonyl and methylcarbamate groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
2185-07-1 |
|---|---|
Fórmula molecular |
C11H12N2O6 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
InChI |
InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
Clave InChI |
YOMFKTQKPPEDRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


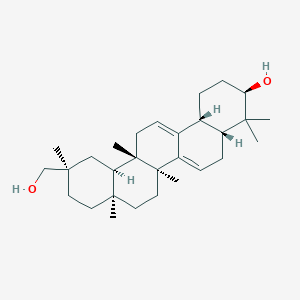
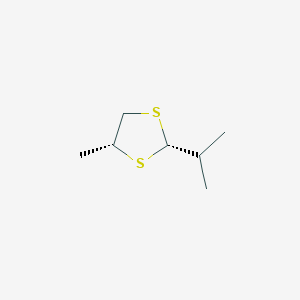

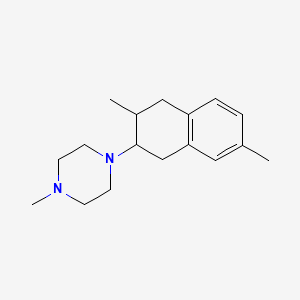
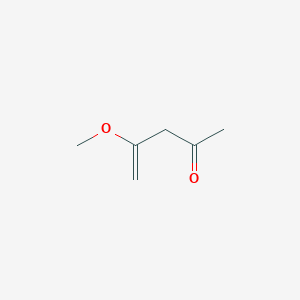
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
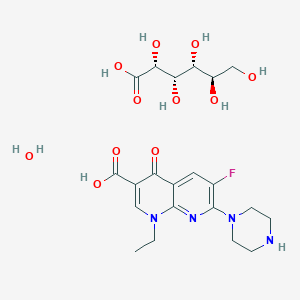
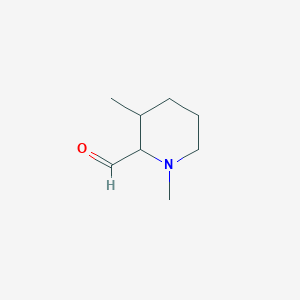
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
